molecular formula C18H17ClN2O4 B2378154 ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 338978-97-5

ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No.: B2378154
CAS No.: 338978-97-5
M. Wt: 360.79
InChI Key: XMSOHCLQYLJLCS-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is an organic compound with a complex structure that includes a benzimidazole core substituted with a chloro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst.

    Chlorination: The benzimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the chlorinated benzimidazole with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[6-chloro-2-(4-hydroxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
  • Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

Uniqueness

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-3-24-17(22)11-25-21-16-10-13(19)6-9-15(16)20-18(21)12-4-7-14(23-2)8-5-12/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSOHCLQYLJLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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